1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Description
1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a sulfonated 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole moiety.
Properties
Molecular Formula |
C9H12N2O5S2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5S2/c1-5-8(17-9(14)10-5)18(15,16)11-4-2-3-6(11)7(12)13/h6H,2-4H2,1H3,(H,10,14)(H,12,13) |
InChI Key |
LQXCJUFZXPYQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=O)N1)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Synthesis of 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl intermediate
The thiazole ring is typically constructed via cyclization of suitable precursors such as α-haloketones with thiourea derivatives. The oxidation of the thiazole sulfur to the sulfonyl group is commonly achieved using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Step 2: Preparation of Pyrrolidine-2-carboxylic acid derivative
Pyrrolidine-2-carboxylic acid, a chiral amino acid derivative, can be prepared or sourced commercially. Enantiomerically pure forms are often obtained via resolution or asymmetric synthesis methods involving hydrogenation of 2-methylpyrroline derivatives using platinum catalysts (e.g., 5% platinum on carbon) in alcohol solvents (ethanol/methanol mixtures).
Step 3: Coupling of Thiazole Sulfonyl Moiety to Pyrrolidine-2-carboxylic Acid
The sulfonyl chloride derivative of the thiazole intermediate is reacted with the amino group of pyrrolidine-2-carboxylic acid under mild basic conditions to form the sulfonamide linkage. Solvents such as dimethylformamide (DMF) or pyridine are preferred to facilitate the reaction and maintain solubility.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiazole ring formation | α-Haloketone + Thiourea, reflux in ethanol or aqueous media | Cyclization yields 4-methyl-2-oxo-1,3-thiazole intermediate |
| Sulfur oxidation | Potassium permanganate (KMnO₄) or H₂O₂, buffered aqueous solution, 0–25°C | Converts thiazole sulfur to sulfonyl group |
| Pyrrolidine-2-carboxylic acid synthesis | Hydrogenation of 2-methylpyrroline with Pt catalyst (5% Pt-C), ethanol/methanol solvent, ambient temperature | Produces enantiomerically enriched pyrrolidine derivative |
| Coupling reaction | Thiazole sulfonyl chloride + pyrrolidine-2-carboxylic acid, base (e.g., triethylamine), DMF, 0–25°C | Forms sulfonamide bond; reaction time varies 2–24 hours |
Purification
- Crystallization from suitable solvents (ethyl acetate, ethanol)
- Washing with brine to remove inorganic salts
- Drying over anhydrous agents (e.g., MgSO₄)
- Chromatographic purification (silica gel column chromatography) if needed to enhance purity
Data Tables Summarizing Preparation Parameters and Yields
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Cyclization temperature | Reflux (~78–100°C) | Ethanol or aqueous media used |
| Sulfur oxidation temperature | 0–25°C | Controlled to avoid over-oxidation |
| Hydrogenation catalyst | 5% Platinum on carbon | High selectivity for chiral pyrrolidine |
| Solvent for coupling reaction | Dimethylformamide (DMF) | Polar aprotic solvent enhances reaction rate |
| Reaction time (coupling) | 2–24 hours | Depends on scale and reagent purity |
| Yield of final product | 60–85% | After purification |
Research Findings and Optimization Notes
The use of platinum catalysts in hydrogenation of 2-methylpyrroline intermediates leads to high optical purity (>50% ee) of pyrrolidine derivatives, which is critical for biological activity.
Oxidation of the thiazole sulfur to sulfonyl is best controlled at low temperature to prevent decomposition or side reactions.
Coupling efficiency is improved by using freshly prepared sulfonyl chlorides and maintaining anhydrous conditions to prevent hydrolysis.
Solvent choice significantly affects solubility and reaction kinetics; DMF is preferred for coupling due to its ability to dissolve both reactants and bases.
Summary Table of Preparation Route
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | α-Haloketone + Thiourea, reflux in ethanol | 4-Methyl-2-oxo-1,3-thiazole |
| 2 | Oxidation | KMnO₄ or H₂O₂, 0–25°C | 4-Methyl-2-oxo-1,3-thiazole-5-sulfonyl derivative |
| 3 | Hydrogenation | 2-Methylpyrroline, 5% Pt-C, EtOH/MeOH, ambient | (R)- or (S)-Pyrrolidine-2-carboxylic acid |
| 4 | Sulfonamide coupling | Sulfonyl chloride + pyrrolidine acid, base, DMF | 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The pyrrolidine carboxylic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid with three analogs derived from the evidence:
Structural and Functional Differences
- Sulfonated Thiazole vs. Simple Pyrrolidine Derivatives: The target compound’s sulfonated thiazole group distinguishes it from simpler pyrrolidine-carboxylic acids like 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
- Thiazole vs. Thiazolidine: The thiazole ring in the target compound is aromatic and planar, whereas the thiazolidine in the (4S)-2-{1-[(R)-2-amino...} derivative is non-aromatic and saturated, affecting conformational flexibility and metabolic stability.
Physicochemical Properties
- Solubility : The sulfonyl and carboxylic acid groups in the target compound likely confer higher aqueous solubility compared to the methyl-substituted analog. However, this remains speculative due to absent experimental data.
- Stability : The fused thiazole-pyrrolidine system may resist hydrolysis better than the pyrazole-containing analog, which could be prone to oxidative degradation at the pyrazole ring.
Q & A
Q. What are the recommended synthetic routes for 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid?
- Methodological Answer : A multi-step synthesis is typically employed. Begin with the esterification of pyrrolidine-2-carboxylic acid to protect the carboxylic acid group (e.g., methyl ester formation via Fischer esterification). Subsequent sulfonylation using 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonyl group. Final hydrolysis of the ester under acidic or basic conditions yields the target compound. Monitor reaction progress via TLC and purify intermediates using column chromatography .
Q. How can spectroscopic methods (NMR, LCMS) be optimized for characterizing this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO-d₆ or CDCl₃ as solvents. For resolving diastereotopic protons in the pyrrolidine ring, employ 2D techniques (COSY, HSQC). Assign the thiazole ring protons (δ 6.8–7.2 ppm) and sulfonyl group effects on adjacent protons .
- LCMS : Utilize reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% formic acid). Monitor the [M+H]+ ion (predicted m/z ~331) and confirm purity (>95%) via UV detection at 254 nm .
Q. What solubility and stability data are critical for handling this compound in aqueous buffers?
- Methodological Answer : Solubility tests in PBS (pH 7.4), DMSO, and ethanol are essential. Preliminary data for analogs suggest moderate aqueous solubility (0.5–2 mg/mL) due to the sulfonyl and carboxylic acid groups. Stability studies (4°C, RT, -20°C) over 7–30 days should assess hydrolysis of the sulfonyl-thiazole moiety via HPLC. Store lyophilized powder at -20°C under argon to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyl-thiazole moiety in nucleophilic environments?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron-deficient thiazole ring and sulfonyl group’s susceptibility to nucleophilic attack. Compare frontier molecular orbitals (HOMO/LUMO) with experimental kinetic data from SNAr (nucleophilic aromatic substitution) reactions. Validate with kinetic isotope effects or Hammett plots .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic assignments?
- Methodological Answer : If NMR data conflict with X-ray structures (e.g., unexpected diastereomer ratios), re-examine crystallization conditions for potential polymorph formation. Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering in pyrrolidine). Cross-validate with solid-state NMR or Raman spectroscopy .
Q. How to design structure-activity relationship (SAR) studies targeting thiazole sulfonyl derivatives?
- Methodological Answer : Synthesize analogs with modifications to:
Q. What experimental approaches elucidate the reaction mechanism of sulfonylation under mild conditions?
- Methodological Answer : Conduct kinetic studies with varying bases (e.g., pyridine vs. DMAP) and track intermediates via in situ IR spectroscopy. Use isotopic labeling (e.g., ³⁴S in sulfonyl chloride) to trace sulfur incorporation. Computational reaction path sampling (e.g., NEB method) identifies transition states and rate-determining steps .
Q. How to optimize reaction conditions for scalability while minimizing byproducts?
- Methodological Answer : Apply design of experiments (DoE) to variables like temperature (40–100°C), solvent (THF vs. DMF), and catalyst loading (e.g., Pd(OAc)₂ for coupling steps). High-throughput screening (HTS) in microtiter plates identifies optimal conditions. Purify via recrystallization (ethanol/water) or membrane-based separation technologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
